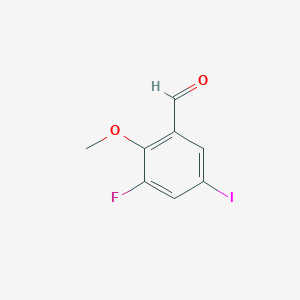![molecular formula C30H15FeN3O15S3-3 B14781169 Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-|EN)-6-(oxo-|EO)-2-naphthalenesulfonato(2-)]-](/img/structure/B14781169.png)
Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-|EN)-6-(oxo-|EO)-2-naphthalenesulfonato(2-)]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-kappaN)-6-(oxo-kappaO)-2-naphthalenesulfonato(2-)]- involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure consistent quality and high yield. These methods often include the use of advanced equipment and stringent quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-kappaN)-6-(oxo-kappaO)-2-naphthalenesulfonato(2-)]- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed: The major products formed from reactions involving Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-kappaN)-6-(oxo-kappaO)-2-naphthalenesulfonato(2-)]- depend on the specific reaction pathway and conditions. These products can include various derivatives and complexes that retain the core structure of the original compound .
Scientific Research Applications
Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-kappaN)-6-(oxo-kappaO)-2-naphthalenesulfonato(2-)]- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it may be explored for its potential therapeutic properties and interactions with biological molecules. In industry, this compound can be utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-kappaN)-6-(oxo-kappaO)-2-naphthalenesulfonato(2-)]- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-kappaN)-6-(oxo-kappaO)-2-naphthalenesulfonato(2-)]- include other ferrate complexes and naphthalenesulfonato derivatives. These compounds share structural similarities but may differ in their chemical properties and applications .
Uniqueness: The uniqueness of Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-kappaN)-6-(oxo-kappaO)-2-naphthalenesulfonato(2-)]- lies in its specific combination of functional groups and its potential for diverse applications. Its distinct structural features make it a valuable compound for various scientific and industrial purposes .
Properties
Molecular Formula |
C30H15FeN3O15S3-3 |
|---|---|
Molecular Weight |
809.5 g/mol |
IUPAC Name |
iron(3+);5-oxidoimino-6-oxonaphthalene-2-sulfonate |
InChI |
InChI=1S/3C10H7NO5S.Fe/c3*12-9-4-1-6-5-7(17(14,15)16)2-3-8(6)10(9)11-13;/h3*1-5,13H,(H,14,15,16);/q;;;+3/p-6 |
InChI Key |
HOGSHSLHAQIKFI-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC2=C(C=CC(=O)C2=N[O-])C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=O)C2=N[O-])C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=O)C2=N[O-])C=C1S(=O)(=O)[O-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


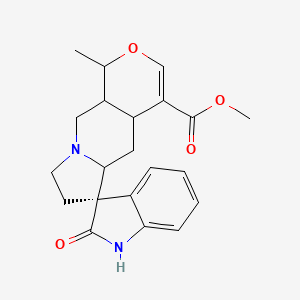
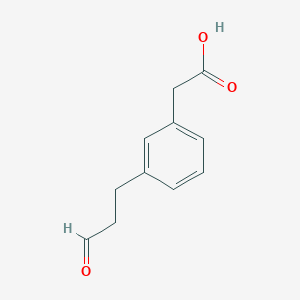
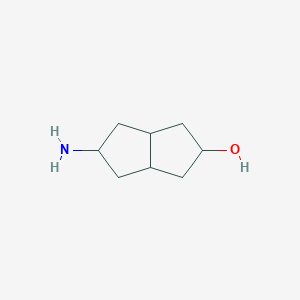
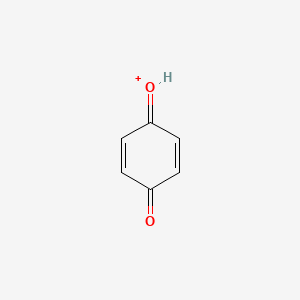
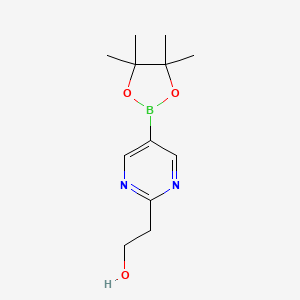


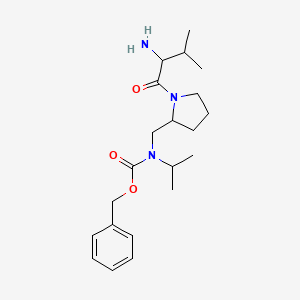
![2-amino-N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B14781135.png)
![4-[1-(4-Sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]benzoic acid](/img/structure/B14781140.png)

![(4S,12R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B14781143.png)
![[(4R)-3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14781148.png)
